

In Vivo Efficacy of MAX-40279 in AML Xenograft Models: A Technical Overview

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Compound of Interest

Compound Name: MAX-40279 hemiadipate

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Introduction

MAX-40279 is a novel, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of MAX-40279 in acute myeloid leukemia (AML) xenograft models, based on publicly available data. The dual-targeting mechanism of MAX-40279 is designed to address the challenge of acquired resistance to FLT3 inhibitors, a phenomenon often driven by the activation of the FGF/FGFR signaling pathway within the bone marrow microenvironment.[2][3]

Core Efficacy Data

Preclinical studies have demonstrated the potent anti-tumor activity of MAX-40279 in AML xenograft models. The compound has shown significant tumor growth inhibition in models representing different genetic subtypes of AML.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of MAX-40279 in AML xenograft models.

Xenograft Model	Cell Line	Key Genetic Aberration	Treatment	Tumor Growth Inhibition (TGI)	Reference
Subcutaneous	MV4-11	FLT3-ITD	MAX-40279	58% - 106%	[3]
Subcutaneous	KG-1	FGFR1 Fusion	MAX-40279	58% - 106%	[3]

Note: The available data provides a range of tumor growth inhibition and does not specify the exact dosage or treatment schedule corresponding to these values. The 106% inhibition suggests tumor regression. These studies reported no significant body weight loss in the treated animals.[\[3\]](#)

Pharmacokinetic Parameter	Finding	Significance	Reference
Bone Marrow Concentration	Significantly higher than in plasma	Suggests effective targeting of the primary site of AML	[3]

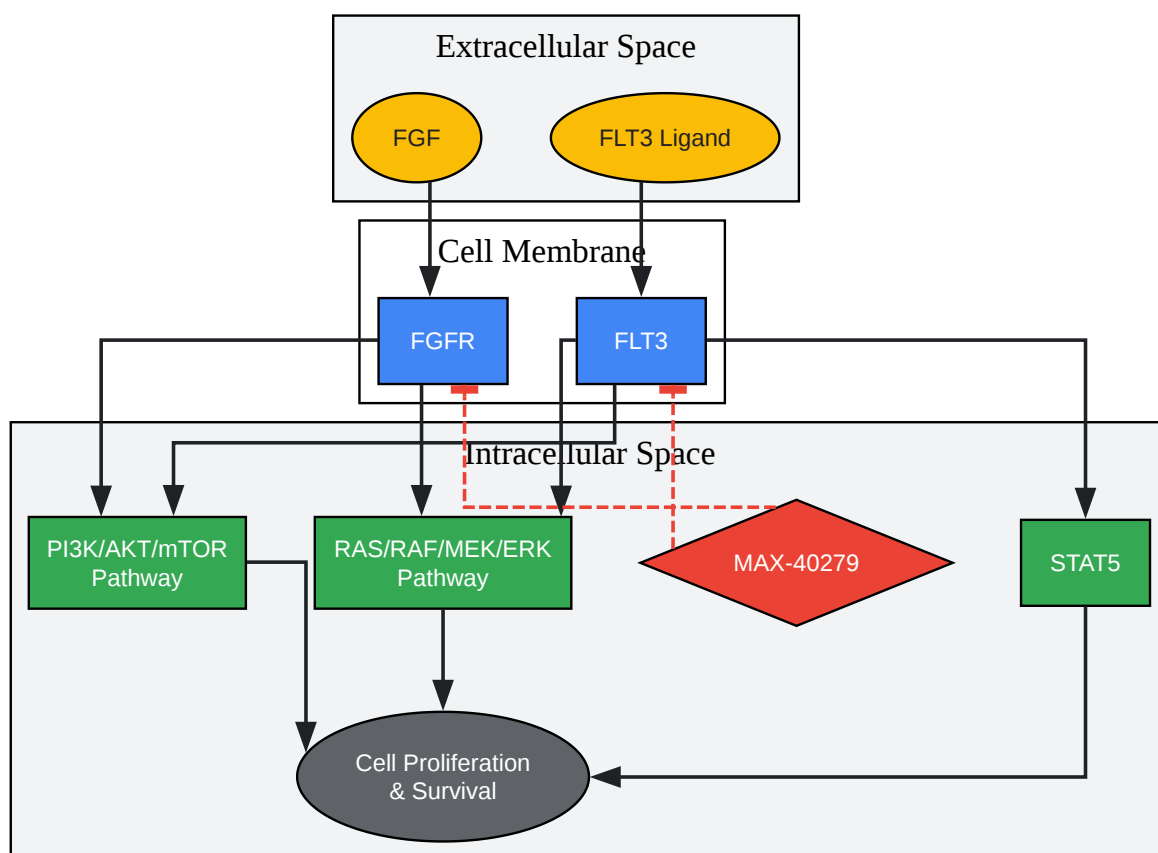
Mechanism of Action and Signaling Pathways

MAX-40279's therapeutic rationale is based on the dual inhibition of FLT3 and FGFR, two key signaling pathways implicated in AML pathogenesis and drug resistance.

- **FLT3 Inhibition:** Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in AML and lead to constitutive activation of the kinase, promoting leukemia cell proliferation and survival. MAX-40279 directly inhibits this activity.[\[2\]](#)
- **FGFR Inhibition:** The bone marrow microenvironment can secrete fibroblast growth factors (FGFs) that activate FGFR on AML cells. This activation can provide a survival signal that bypasses the effects of FLT3 inhibitors, leading to resistance. By inhibiting FGFR, MAX-40279 aims to block this escape mechanism.[\[2\]](#)[\[3\]](#)

- Overcoming Resistance: MAX-40279 has also demonstrated activity against FLT3 mutations that confer resistance to other inhibitors, such as the D835Y mutation.[3]

Signaling Pathway Diagram



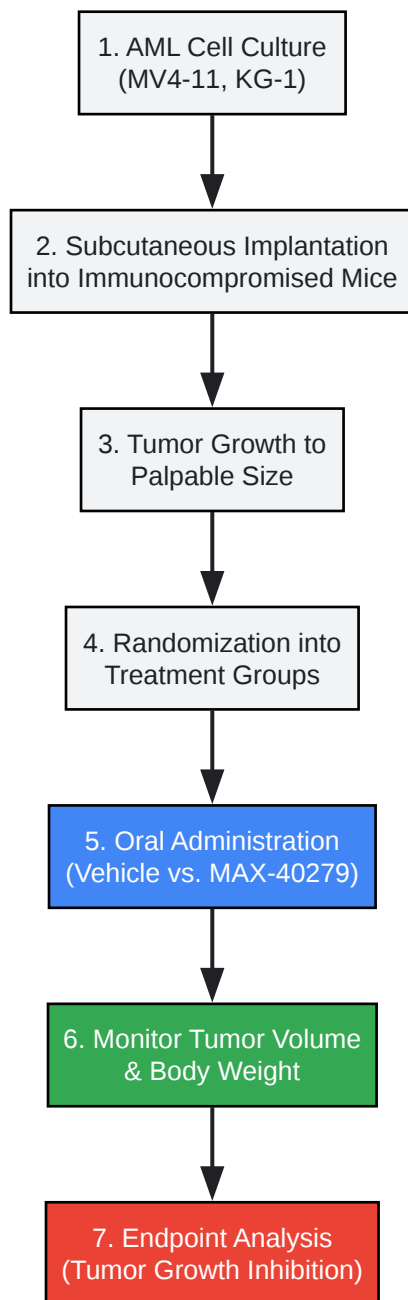
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Caption: MAX-40279 dual-inhibition of FLT3 and FGFR pathways.

Experimental Protocols

While specific, detailed protocols for the MAX-40279 preclinical studies are not publicly available, a general methodology can be inferred from the published abstract and standard practices for AML xenograft studies.

In Vivo Xenograft Assay Workflow



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Caption: General experimental workflow for AML xenograft studies.

Key Methodological Aspects

- Cell Lines:

- MV4-11: Human AML cell line with an FLT3-ITD mutation.
- KG-1: Human AML cell line with an FGFR1 fusion protein.
- Animal Model: Likely immunodeficient mice (e.g., NOD/SCID or NSG) to allow for the engraftment of human cell lines.
- Drug Administration: MAX-40279 was administered orally.[3]
- Efficacy Assessment: The primary endpoint was tumor growth inhibition, measured by caliper-based tumor volume assessments over the course of the study.[3]
- Pharmacokinetics: Studies in Sprague-Dawley (SD) rats were conducted to assess plasma and bone marrow concentrations of MAX-40279 following oral administration.[3]
- Safety Assessment: Animal body weight was monitored as a general indicator of toxicity.[3]

Conclusion

The available preclinical data indicate that MAX-40279 is a potent dual inhibitor of FLT3 and FGFR with significant in vivo anti-tumor activity in AML xenograft models. Its ability to achieve high concentrations in the bone marrow and to inhibit resistance-conferring mutations suggests a promising clinical potential for the treatment of AML. Further detailed publications from the ongoing clinical trials will be crucial to fully elucidate the efficacy and safety profile of this compound.

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References

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